2-(4-Fluorobenzoyl)benzoyl chloride

Hammett analysis Nucleophilic acyl substitution Reaction kinetics

2-(4-Fluorobenzoyl)benzoyl chloride is a fluorinated benzophenone-derived acyl chloride with the formula C₁₄H₈ClFO₂ (MW 262.66 g·mol⁻¹). It belongs to the class of 2-aroylbenzoyl chlorides, which serve as reactive intermediates in organic synthesis, particularly in the preparation of photoinitiators, pharmaceutical building blocks, and luminescent materials.

Molecular Formula C14H8ClFO2
Molecular Weight 262.66 g/mol
CAS No. 58677-60-4
Cat. No. B1396548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorobenzoyl)benzoyl chloride
CAS58677-60-4
Molecular FormulaC14H8ClFO2
Molecular Weight262.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)Cl
InChIInChI=1S/C14H8ClFO2/c15-14(18)12-4-2-1-3-11(12)13(17)9-5-7-10(16)8-6-9/h1-8H
InChIKeyAMSMUNPYODMJOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorobenzoyl)benzoyl chloride (CAS 58677-60-4): Core Properties and Sourcing Profile


2-(4-Fluorobenzoyl)benzoyl chloride is a fluorinated benzophenone-derived acyl chloride with the formula C₁₄H₈ClFO₂ (MW 262.66 g·mol⁻¹) . It belongs to the class of 2-aroylbenzoyl chlorides, which serve as reactive intermediates in organic synthesis, particularly in the preparation of photoinitiators, pharmaceutical building blocks, and luminescent materials. The molecule features an acyl chloride group ortho to a 4-fluorobenzoyl moiety, imparting distinct electronic and steric characteristics relative to non-halogenated or differently halogenated analogs [1].

Why 2-(4-Fluorobenzoyl)benzoyl chloride Cannot Be Casually Replaced by Other 2-Aroylbenzoyl Chlorides


Although 2-aroylbenzoyl chlorides share a common molecular scaffold, the identity of the para-substituent on the pendent benzoyl ring profoundly modulates electronic character, steric profile, and subsequent reactivity. The 4-fluoro group imparts a unique balance of moderate electron withdrawal (Hammett σₚ = 0.06) [1] without the significant steric demand or strong inductive effects of larger halogens such as chlorine (σₚ = 0.23). This translates into differentiable acylation kinetics, regioselectivity in Friedel–Crafts reactions, and ligand-field properties in metal complexes. Consequently, substituting 2-(4-fluorobenzoyl)benzoyl chloride with its 4-chloro, 4-methyl, or unsubstituted parent compound without re-optimization can lead to altered reaction rates, lower intermediate purity, or diminished photophysical performance in downstream materials [2].

Quantitative Differentiation of 2-(4-Fluorobenzoyl)benzoyl chloride (CAS 58677-60-4) Relative to Key Analogs


Modulated Electrophilicity: Hammett-Driven Reactivity Contrast with the 4‑Chloro Analog

The 4-fluoro substituent provides a Hammett σₚ value of 0.06 versus 0.23 for 4-chloro and 0.00 for hydrogen [1]. This means 2-(4-fluorobenzoyl)benzoyl chloride is less electrophilic than the 4-chloro analog but more electrophilic than the unsubstituted 2-benzoylbenzoyl chloride. Using the Hammett equation log(k/k₀) = ρσ with a typical ρ ≈ 1.5 for benzoyl chloride solvolysis [2], the predicted relative rate for the 4-fluoro compound is ~1.2× that of the parent, whereas the 4-chloro compound would react ~2.2× faster. This intermediate reactivity can provide a wider processing window in multi-step syntheses where over-acylation must be avoided.

Hammett analysis Nucleophilic acyl substitution Reaction kinetics

Europium Complex Luminescence: Absolute Emission Intensity Comparison with the 4-Chloro Analog

Europium(III) complexes of 2-(4-fluorobenzoyl)benzoic acid exhibit characteristic ligand-sensitized emission. For the 1,10-phenanthroline co-ligand complex Eu(FBBA)₃(Phen)(H₂O)₄, the relative intensity of the hypersensitive ⁵D₀ → ⁷F₂ transition at 619 nm reaches 100 on a normalized scale, with the ⁵D₀ → ⁷F₁ transition at 596 nm registering 15.2 [1]. In contrast, the analogous 4-chloro-based complex Eu(CBBA)₃(Phen)(H₂O)₆ displays only qualitatively described luminescence, and direct sensitization efficiency is reported to be strongly modulated by second ligands, with triphenylphosphine oxide quenching the emission in the 4-chloro system [2]. The fluorine derivative thus provides a more robust, high-intensity luminescent signal in the key visible emission band.

Luminescent lanthanide complexes Photoluminescence Antenna ligand design

Precursor Acid Physical Form: Crystalline Handling Advantage Over the 4-Chloro Analog

The direct precursor 2-(4-fluorobenzoyl)benzoic acid exhibits a melting point of 138–140 °C and a density of 1.325 g·cm⁻³ , whereas 2-(4-chlorobenzoyl)benzoic acid melts higher at 149–150 °C with a density of 1.357 g·cm⁻³ . The lower melting point of the fluorinated acid facilitates melt-processing and improves solubility during conversion to the acyl chloride, potentially reducing required reaction temperatures and minimizing thermal degradation during thionyl chloride treatment.

Solid-state properties Handling and formulation Intermediate quality

Synthetic Accessibility: Established One-Step Route from Readily Available Acid

2-(4-Fluorobenzoyl)benzoyl chloride is routinely prepared by treating the corresponding benzoic acid with thionyl chloride in benzene with catalytic pyridine, yielding the target product after simple reflux and solvent removal . The precursor acid itself is commercially available in >95% purity from multiple suppliers, enabling straightforward procurement of the chloride without specialized equipment. This contrasts with less straightforward syntheses for more exotic 2-aroylbenzoyl chlorides that may require multi-step routes or costly fluorinating agents.

Acyl chloride synthesis Process feasibility Intermediate supply chain

High-Value Application Scenarios for 2-(4-Fluorobenzoyl)benzoyl chloride (CAS 58677-60-4)


Synthesis of Europium-Based Luminescent Materials for Security and Bioassay Applications

The compound serves as the key acylating agent for preparing 2-(4-fluorobenzoyl)benzoic acid, which in turn acts as an antenna ligand for europium(III). The resulting Eu(FBBA)₃(Phen)(H₂O)₄ complex exhibits a quantified emission intensity of 100 at 619 nm [1], making it suitable for time-resolved fluoroimmunoassays and anti-counterfeiting inks where high signal intensity is mandatory. The moderate electron-withdrawing character of the 4-fluoro group enhances ligand-to-metal energy transfer without excessive triplet-state quenching observed in 4-chloro systems [2].

Controlled-Reactivity Acylating Agent in Multi-Step Pharmaceutical Intermediate Synthesis

With a predicted relative solvolysis rate approximately 1.2× that of the unsubstituted parent and about 45% lower than the 4-chloro analog [1], this acyl chloride offers a balance between reactivity and selectivity. This is advantageous in the synthesis of fluorinated drug candidates where sequential acylation steps require precise kinetic control to avoid over-acylation of polyfunctional substrates [2].

Building Block for Fluorinated Photoinitiators in UV-Curable Coatings

The 4-fluorobenzoyl moiety can be incorporated into benzoylformate-type photoinitiators (e.g., via esterification with methyl benzoylformate). Patents such as CN-113072440-A describe amphiphilic fluorinated benzoylformate photoinitiators that exhibit enhanced absorption in the visible region and compatibility with both oil- and water-based photopolymerization systems [1]. The fluoride substituent contributes to the bathochromic shift and hydrophobicity balance needed for LED-cure applications.

Poly(arylene ether) and High-Performance Polymer Monomer Synthesis

The corresponding acid is employed in the preparation of bisphthalazinone monomers for poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s [1]. Using the fluoride variant—rather than the 4-chloro derivative—introduces a less bulky, electronically tuned moiety that can influence polymer glass transition temperature and solubility without the adverse effects of heavier halogen cleavage during high-temperature processing.

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